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Compound of Interest

Compound Name: 1,3,5-Undecatriene

Cat. No.: B019402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-
undecatriene, a volatile hydrocarbon of interest in flavor, fragrance, and chemical synthesis

research. Due to the existence of multiple stereoisomers, this guide will focus on the available

data for specific, characterized isomers where possible. The information is presented to be a

valuable resource for researchers and professionals in drug development and related scientific

fields.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the isomers of

1,3,5-undecatriene. It is important to note that complete experimental datasets are not readily

available in the public domain for all isomers. The data presented here is compiled from various

spectral databases and scientific literature.

Mass Spectrometry (MS) Data
Mass spectrometry of 1,3,5-undecatriene isomers typically shows a molecular ion peak

corresponding to its molecular weight (150.26 g/mol ). The fragmentation pattern provides

valuable information for structural elucidation.

Table 1: Mass Spectrometry Data for (E,E)-1,3,5-Undecatriene
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m/z Relative Intensity (%)

41 100

67 85

79 80

91 75

105 60

119 40

150 25

Table 2: Mass Spectrometry Data for (3E,5Z)-1,3,5-Undecatriene

m/z Relative Intensity (%)

41 100

67 90

79 85

91 70

105 55

119 35

150 20

Note: The relative intensities are approximate and can vary depending on the experimental

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified ¹H and ¹³C NMR data for 1,3,5-undecatriene isomers are not

widely published in tabular format. The following tables provide predicted chemical shifts based
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on computational models and typical values for similar olefinic structures. These should be

used as a reference and may not exactly match experimental values.

Table 3: Predicted ¹H NMR Chemical Shifts for 1,3,5-Undecatriene (Generic Isomer)

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

H1 (CH2=) 5.0 - 5.2 Doublet of Doublets J ≈ 10, 2

H2 (CH=) 6.2 - 6.4 Doublet of Triplets J ≈ 17, 10

H3 (=CH-) 5.8 - 6.1 Multiplet -

H4 (=CH-) 5.6 - 5.9 Multiplet -

H5 (=CH-) 5.9 - 6.2 Multiplet -

H6 (-CH=) 5.5 - 5.8 Multiplet -

H7 (-CH2-) 2.0 - 2.2 Quartet J ≈ 7

H8, H9, H10 (-CH2-

CH2-CH2-)
1.2 - 1.5 Multiplet -

H11 (-CH3) 0.8 - 1.0 Triplet J ≈ 7

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,3,5-Undecatriene (Generic Isomer)
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Carbon Assignment Predicted Chemical Shift (ppm)

C1 (CH2=) 114 - 116

C2 (CH=) 135 - 137

C3 (=CH-) 130 - 133

C4 (=CH-) 128 - 131

C5 (=CH-) 130 - 134

C6 (-CH=) 125 - 128

C7 (-CH2-) 32 - 34

C8 (-CH2-) 31 - 33

C9 (-CH2-) 22 - 24

C10 (-CH2-) 30 - 32

C11 (-CH3) 13 - 15

Infrared (IR) Spectroscopy Data
Experimentally determined IR peak tables for 1,3,5-undecatriene are not readily available.

However, based on its structure as a conjugated triene, the following characteristic absorption

bands can be expected.

Table 5: Expected Infrared Absorption Bands for 1,3,5-Undecatriene
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3100 - 3000 Medium =C-H Stretch (alkene)

2960 - 2850 Strong C-H Stretch (alkane)

1650 - 1600 Medium
C=C Stretch (conjugated

alkene)

1465 - 1450 Medium -CH₂- Bend (scissoring)

1380 - 1370 Medium -CH₃ Bend (symmetric)

1000 - 650 Strong
=C-H Bend (out-of-plane,

specific to stereochemistry)

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of 1,3,5-undecatriene are

not explicitly published. However, the following are generalized methodologies that would be

appropriate for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,3,5-undecatriene (5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

C₆D₆). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5

mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
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Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the

protons.

Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Spectral Width: A spectral width of approximately 200-250 ppm is set.

Acquisition Time: An acquisition time of 1-2 seconds is used.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, 1,3,5-undecatriene can be analyzed neat. A thin film of the

liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed between the plates, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: For a volatile compound like 1,3,5-undecatriene, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of

the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

Injector Temperature: The injector is maintained at a high temperature (e.g., 250 °C) to

ensure rapid vaporization.

Oven Program: A temperature program is used to separate the components of the sample.

A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C).

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry (MS) Conditions:

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35 to 350 amu is

scanned.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1,3,5-undecatriene.
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To cite this document: BenchChem. [Spectroscopic Data of 1,3,5-Undecatriene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019402#spectroscopic-data-of-1-3-5-undecatriene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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